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Compound of Interest

Compound Name: Azilsartan-d4

Cat. No.: B587368 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioequivalence of different formulations of

Azilsartan medoxomil, an angiotensin II receptor blocker used for the treatment of

hypertension. The information presented herein is based on publicly available experimental

data and regulatory guidelines, intended to assist researchers and professionals in the field of

drug development.

Azilsartan medoxomil is a prodrug that is rapidly hydrolyzed to its active moiety, azilsartan,

during absorption.[1] The bioequivalence of generic formulations is established by comparing

their pharmacokinetic profiles to that of the reference listed drug, Edarbi®.

In-Vivo Bioequivalence: Pharmacokinetic
Comparison
A key aspect of ensuring therapeutic equivalence between different formulations is the

comparison of their in-vivo pharmacokinetic parameters. Bioequivalence is generally concluded

if the 90% confidence intervals (CI) for the ratio of the geometric means of the primary

pharmacokinetic parameters, Cmax and AUC, fall within the acceptance range of 80.00% to

125.00%.[2][3][4]

A single-center, randomized, open-label, two-period crossover study was conducted in healthy

Chinese subjects to compare a generic (test) formulation of Azilsartan medoxomil 20 mg tablets
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with the reference formulation. The study was performed under both fasting and fed conditions.

[3][4]

Table 1: Pharmacokinetic Parameters of Azilsartan
(Active Metabolite) Following a Single Oral Dose of 20
mg Azilsartan Medoxomil Under Fasting Conditions

Parameter
Test Formulation
(Mean ± SD)

Reference
Formulation (Mean
± SD)

Geometric Mean
Ratio (90% CI)

Cmax (ng/mL) 2055.00 ± 438.70 2306.67 ± 534.82
89.28% (83.54% -

95.42%)

AUC0-t (h·ng/mL) 15100 ± 3511.19 15800 ± 3642.97
95.23% (92.04% -

98.52%)

AUC0-∞ (h·ng/mL) 15400 ± 3692.29 16200 ± 3784.64
95.34% (92.13% -

98.66%)

Tmax (h) 2.89 ± 1.38 1.99 ± 0.58 -

t1/2 (h) 9.68 ± 1.02 9.76 ± 0.90 -

Data sourced from a bioequivalence study in healthy Chinese subjects.[3][4]

Table 2: Pharmacokinetic Parameters of Azilsartan
Following a Single Oral Dose of 20 mg Azilsartan
Medoxomil Under Fed Conditions
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Parameter
Test Formulation
(Mean ± SD)

Reference
Formulation (Mean
± SD)

Geometric Mean
Ratio (90% CI)

Cmax (ng/mL) 1959.67 ± 304.10 1966.55 ± 331.73 99.33%

AUC0-t (h·ng/mL) 15200 ± 3278.33 15400 ± 3362.99 98.22%

AUC0-∞ (h·ng/mL) 15700 ± 3474.30 15800 ± 3606.97 98.13%

Tmax (h) 3.42 ± 1.00 3.57 ± 1.26 -

t1/2 (h) 10.29 ± 1.02 10.32 ± 1.07 -

Data sourced from a bioequivalence study in healthy Chinese subjects.[3][4]

The results from this study demonstrate that the 90% confidence intervals for the geometric

mean ratios of Cmax, AUC0-t, and AUC0-∞ for both fasting and fed conditions were within the

80.00% to 125.00% range, indicating that the test and reference formulations are

bioequivalent.[3][4]

In-Vitro Dissolution Studies
In-vitro dissolution testing is a critical quality control tool and can be indicative of in-vivo

performance. For a Biopharmaceutics Classification System (BCS) Class II drug like Azilsartan

medoxomil (low solubility, high permeability), the dissolution profile is a key factor influencing

bioavailability.[5] Various formulation strategies, such as the preparation of solid dispersions,

have been explored to enhance the dissolution rate.[6]

Table 3: Comparative In-Vitro Dissolution of Azilsartan
Medoxomil Formulations
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Time (minutes)
Pure Drug (%
Dissolved)

Solid Dispersion
with M-β-CD (%
Dissolved)

Marketed
Formulation (%
Dissolved)

10 < 20 > 80 ~ 60

20 ~ 25 > 90 ~ 75

30 ~ 30 > 95 ~ 85

45 ~ 35 > 98 ~ 90

60 ~ 40 > 99 ~ 95

Data is illustrative and compiled from studies on solid dispersions of Azilsartan medoxomil.[5]

Formulations utilizing solid dispersion techniques with carriers like methylated β-cyclodextrin

(M-β-CD) have shown a significantly faster drug release compared to the pure drug and even

the marketed formulation.[5]

Experimental Protocols
The following outlines the typical methodologies employed in bioequivalence studies of

Azilsartan medoxomil formulations, based on regulatory guidelines and published studies.[3][4]

[7]

In-Vivo Bioequivalence Study Protocol
Study Design: A single-center, randomized, open-label, single-dose, two-period, two-

sequence, crossover study is the standard design.[2][3][4][7] Studies are typically conducted

under both fasting and fed conditions.[3][4][7]

Subjects: Healthy male and non-pregnant, non-lactating female volunteers are recruited.[7]

[8] Subjects are typically screened for health status through medical history, physical

examination, and laboratory tests.[8]

Dosing and Administration: A single oral dose of the test and reference formulations (e.g., 80

mg Azilsartan medoxomil) is administered with water after an overnight fast or a

standardized high-fat meal in the fed study.[2][7]
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Blood Sampling: Blood samples are collected at pre-dose and at various time points post-

dose (e.g., up to 72 hours) to capture the complete pharmacokinetic profile.[2]

Analyte Measurement: The concentration of azilsartan (the active metabolite) in plasma is

determined using a validated bioanalytical method, typically Liquid Chromatography with

Tandem Mass Spectrometry (LC-MS/MS).[1][3][4]

Pharmacokinetic Analysis: The following pharmacokinetic parameters are calculated for

azilsartan: Cmax, AUC0-t, AUC0-∞, Tmax, and t1/2.[1][3]

Statistical Analysis: An analysis of variance (ANOVA) is performed on the log-transformed

Cmax and AUC data. The 90% confidence intervals for the ratio of the geometric means of

the test and reference products are calculated to determine bioequivalence.[2][3]

In-Vitro Dissolution Study Protocol
Apparatus: USP Apparatus 2 (paddle method) is commonly used.[9]

Dissolution Medium: The choice of medium can vary, with studies using buffers at different

pH levels (e.g., pH 1.2, 4.5, 6.8, and 7.8) to simulate the gastrointestinal tract.[9][10]

Rotation Speed: A paddle speed of 50 rpm is typical.[9]

Temperature: The temperature of the dissolution medium is maintained at 37 ± 0.5°C.[9]

Sampling: Aliquots of the dissolution medium are withdrawn at specified time intervals.

Analysis: The concentration of Azilsartan medoxomil in the samples is determined by a

suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or

UV-Vis Spectroscopy.[5][9]

Visualizing the Bioequivalence Assessment Process
To further clarify the experimental and logical frameworks, the following diagrams are provided.
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Caption: Experimental workflow for a typical in-vivo bioequivalence study.
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Caption: Logical relationship for determining bioequivalence based on pharmacokinetic data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [A Comparative Guide to the Bioequivalence of
Azilsartan Medoxomil Formulations]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b587368#bioequivalence-study-of-azilsartan-
medoxomil-formulations]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b587368#bioequivalence-study-of-azilsartan-medoxomil-formulations
https://www.benchchem.com/product/b587368#bioequivalence-study-of-azilsartan-medoxomil-formulations
https://www.benchchem.com/product/b587368#bioequivalence-study-of-azilsartan-medoxomil-formulations
https://www.benchchem.com/product/b587368#bioequivalence-study-of-azilsartan-medoxomil-formulations
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b587368?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b587368?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

